ram protein - 133925-83-4

ram protein

Catalog Number: EVT-1522940
CAS Number: 133925-83-4
Molecular Formula: C9H17NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ram protein is derived from various biological systems, including plants, animals, and microorganisms. Its presence is often linked to specific physiological functions such as stress responses and developmental processes. The study of ram protein includes its extraction from these sources for further analysis and applications.

Classification

Ram protein can be classified based on its functional roles within cells. It is often categorized as a regulatory protein due to its involvement in modulating the activity of other proteins and enzymes during the processes of transcription and translation.

Synthesis Analysis

Methods

The synthesis of ram protein involves several key methods that can be broadly categorized into in vitro and in vivo techniques:

  • In Vitro Synthesis: This method typically involves using cell-free systems where ribosomes, mRNA, and amino acids are combined to produce proteins. Techniques such as pulsed stable isotope labeling by amino acid in cell culture (pSILAC) allow for the tracking of newly synthesized proteins through mass spectrometry .
  • In Vivo Synthesis: In living organisms, ram protein synthesis occurs through transcription (the process of creating messenger RNA from DNA) followed by translation (the assembly of amino acids into proteins at ribosomes). This process is regulated by various factors including ribosome occupancy and translation initiation rates .

Technical Details

The technical aspects of ram protein synthesis include the use of specific biochemical markers to trace the synthesis process. For example, fluorescently labeled amino acids can be incorporated into proteins to visualize their synthesis in real time . Additionally, ribosome profiling techniques help quantify translation rates by analyzing ribosome positions on mRNA transcripts .

Molecular Structure Analysis

Structure

The molecular structure of ram protein consists of a sequence of amino acids that fold into a specific three-dimensional shape essential for its function. The precise structure can vary depending on the source organism and any post-translational modifications it may undergo.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the protein, which is critical for understanding its function and interactions with other molecules.

Chemical Reactions Analysis

Reactions

Ram protein participates in various biochemical reactions that are crucial for cellular metabolism. These reactions often involve interactions with other biomolecules such as nucleic acids and other proteins.

Technical Details

The chemical reactions involving ram protein can include phosphorylation, ubiquitination, and other post-translational modifications that alter its activity or stability. These modifications are typically catalyzed by specific enzymes that recognize target sequences within the ram protein structure.

Mechanism of Action

Process

The mechanism of action for ram protein primarily involves its role in regulating gene expression and facilitating protein synthesis. It interacts with ribosomes during translation to ensure accurate peptide formation based on mRNA templates.

Data

Research indicates that ram protein's activity can be influenced by various factors including cellular stress conditions and nutrient availability. Understanding these interactions helps elucidate how ram protein contributes to broader physiological processes such as growth and adaptation .

Physical and Chemical Properties Analysis

Physical Properties

Ram protein exhibits properties typical of globular proteins, including solubility in aqueous solutions and stability under physiological conditions. Its physical characteristics are influenced by its amino acid composition and structural conformation.

Chemical Properties

Chemically, ram protein is characterized by its ability to form hydrogen bonds, ionic interactions, and hydrophobic interactions with other molecules. These properties are essential for maintaining its structure and facilitating interactions with other biomolecules during cellular processes.

Applications

Scientific Uses

Ram protein has numerous applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for understanding the mechanisms behind translation control and gene expression regulation.
  • Biotechnology: Ram protein can be utilized in developing synthetic biology applications where precise control over protein production is required.
  • Medical Research: Investigating the role of ram protein in diseases can lead to insights into potential therapeutic targets or biomarkers for conditions related to impaired protein synthesis .
Introduction to Ram Protein Biology

Definition and Historical Context of Ram Proteins

The Regulation of Ace2 and Morphogenesis (RAM) network is a conserved eukaryotic signaling system coordinating cell polarity, asymmetric division, and gene expression. Initially characterized in Saccharomyces cerevisiae (baker’s yeast), the RAM network was named for its dual roles: activating the transcription factor Ace2p (governing cell separation) and directing polarized morphogenesis during budding and mating [1] [9]. The foundational discovery identified core components—Cbk1 kinase, Mob2, Tao3, and Hym1—through genetic screens for bilateral mating and cell separation mutants [1] [9]. Subsequent work revealed the network’s essentiality for viability and its mechanistic parallels with the Mitotic Exit Network (MEN) in yeast and the Septation Initiation Network (SIN) in Schizosaccharomyces pombe [1] [4].

Table 1: Key RAM Network Components in Saccharomyces cerevisiae

ProteinFunctionLocalization
Cbk1pTerminal Ndr/LATS-family kinase; phosphorylates Ace2p and Ssd1pCortical growth sites, daughter nucleus
Mob2pCbk1p regulatory subunit; enables kinase activity and nuclear localizationColocalizes with Cbk1p
Kic1pGerminal center kinase; phosphorylates Cbk1p activation loopCortical sites, interdependent with Sog2p/Hym1p
Sog2pLeucine-rich repeat protein; scaffold for Kic1p-Hym1p complexCortical growth sites
Hym1pMO25-family scaffold; stabilizes Kic1p kinase activityKic1p- and Sog2p-dependent
Tao3p/Pag1pFurry-family protein; facilitates Cbk1p-Kic1p interactionCortical sites during polarization

Ram Protein Nomenclature and Classification Across Domains of Life

RAM proteins follow standardized nomenclature rules prioritizing ortholog conservation, protein function, and species-specific gene symbols [3]. Key conventions include:

  • Eukaryotes: Proteins combine functional descriptors with gene symbols (e.g., "tyrosine-protein kinase ABL1" in humans). Gene symbol casing follows species norms: uppercase for vertebrates (Homo sapiens MOB1), lowercase for fungi (S. cerevisiae Mob2p) [3].
  • Prokaryotes: Protein symbols are capitalized (e.g., RecA recombinase), but RAM components are absent as the network is eukaryotic-specific [6] [8].
  • Ortholog Naming:
  • Cbk1p: Designated CBK1 in yeast, Orb6 in S. pombe, and NDR1/2 in mammals.
  • Mob2p: MOB2 in yeast, Mob2 in mammals.
  • Hym1p: HYM1 in yeast, MO25α/β in mammals (scaffold for GCK-III kinases) [4] [7].

Table 2: RAM Protein Orthologs Across Evolutionary Domains

S. cerevisiaeS. pombeHomo sapiensA. thalianaPrimary Function
Cbk1pOrb6NDR1/STK38CRINKLY4Ndr/LATS kinase
Mob2pMob2MOB2MOB2Kinase regulatory subunit
Hym1pPmo25MO25α/β (CAB39/40)Mo25A/BScaffold for GCK kinases
Kic1pNak1STK24/25 (MST3/4)MST-like kinasesGerminal center kinase activator
Tao3pMor2FRY/FRYLFRYScaffold for cortical signaling

Evolutionary Significance of Ram-Related Signaling Networks

The RAM network exemplifies deep evolutionary conservation from fungi to mammals, with adaptations linked to ecological niches:

  • Fungi: In pathogens like Candida albicans, RAM governs hyphal growth (critical for tissue invasion) and cell separation. Deletion of CBK1 ablates virulence by disrupting biofilm formation and morphogenesis [4].
  • Plants: Arabidopsis thaliana Mo25 underwent gene duplication at the Embryophyta (land plant) divergence, yielding Mo25A and Mo25B. Mo25B retains ancestral kinase-scaffolding roles, while Mo25A shows retrogene-like features (e.g., intron loss, restricted expression), suggesting subfunctionalization for terrestrial adaptation [7].
  • Metazoans: The Hippo pathway—functionally analogous to RAM—regulates organ size via NDR kinases (LATS1/2). RAM components MO25 and MST3/4 kinases are tumor suppressors, underscoring conserved roles in growth control [4] [7].Mechanistically, the network’s core architecture is preserved:
  • Upstream kinases (Kic1p/MST) phosphorylate Ndr kinases (Cbk1p/NDR) at hydrophobic motifs (e.g., Cbk1-T743).
  • Scaffolds (Hym1p/MO25, Tao3p/Fry) enable complex assembly.
  • Mob proteins activate Ndr kinases.This conservation underscores RAM’s role in balancing proliferation with morphogenesis—a selective advantage for complex multicellularity [1] [4] [7].

Properties

CAS Number

133925-83-4

Product Name

ram protein

Molecular Formula

C9H17NO

Synonyms

ram protein

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